molecular formula C18H25N3O2S B2597623 3-amino-N-(2-aminoethyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide CAS No. 1803592-53-1

3-amino-N-(2-aminoethyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide

Cat. No. B2597623
CAS RN: 1803592-53-1
M. Wt: 347.48
InChI Key: PGNSQKZZKRHGFJ-UHFFFAOYSA-N
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Description

3-amino-N-(2-aminoethyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. It is a highly potent and selective inhibitor of carbonic anhydrase IX (CA IX), which is an enzyme that is overexpressed in many types of cancer cells. The compound has been extensively studied for its potential use in cancer therapy.

Scientific Research Applications

Biocatalysis in Drug Metabolism

  • Biaryl-bis-sulfonamides like LY451395, related to 3-amino-N-(2-aminoethyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide, have been studied for their metabolism. Actinoplanes missouriensis was used to produce mammalian metabolites of LY451395, which aided in understanding the drug's metabolic pathways (Zmijewski et al., 2006).

GABAB Receptor Antagonists

  • Sulfonamides, similar in structure to 3-amino-N-(2-aminoethyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide, have been synthesized and evaluated as potential GABAB receptor antagonists. This research contributes to the development of new therapeutic agents for neurological conditions (Hughes & Prager, 1997).

Functional Modification of Hydrogels

  • Radiation-induced poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels were modified with various amine compounds, including those similar to 3-amino-N-(2-aminoethyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide. These modifications enhance the hydrogels' thermal stability and biological activities, making them suitable for medical applications (Aly & El-Mohdy, 2015).

Synthesis of Vinylsulfones and Vinylsulfonamides

  • Vinylsulfones and vinylsulfonamides, including those derived from compounds similar to 3-amino-N-(2-aminoethyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide, have been studied for their wide range of biological activities and their utility in synthetic organic chemistry (2020).

Creation of New Amino Acid Derivatives

  • Research into creating new amino acid derivatives of 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride includes compounds structurally related to 3-amino-N-(2-aminoethyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide. This area of study contributes to advancements in bioorganic chemistry (Riabchenko et al., 2020).

A3 Adenosine Receptor Agonists

  • N6-[4-(substituted)sulfonamidophenylcarbamoyl]adenosine-5'-uronamides, structurally related to 3-amino-N-(2-aminoethyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide, were synthesized and evaluated as A3 adenosine receptor agonists, contributing to the development of new therapeutic agents (Baraldi et al., 2004).

properties

IUPAC Name

3-amino-N-(2-aminoethyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2S/c19-11-4-14-24(22,23)21(13-12-20)15-16-7-9-18(10-8-16)17-5-2-1-3-6-17/h1-3,5-10H,4,11-15,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNSQKZZKRHGFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CN(CCN)S(=O)(=O)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(2-aminoethyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide

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